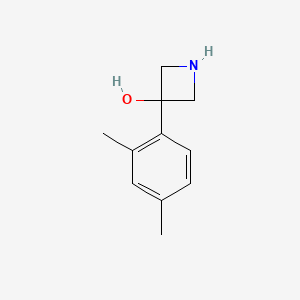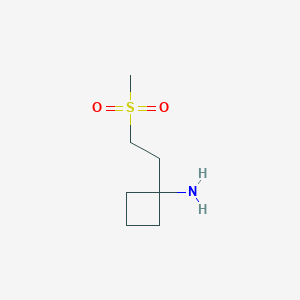![molecular formula C11H13FO B13614568 2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone](/img/structure/B13614568.png)
2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C11H13FO It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: Fluorobenzene and isopropylbenzene.
Reaction Conditions: The reaction is carried out in an anhydrous environment, typically at low temperatures to control the reactivity of the intermediates.
Procedure: Fluorobenzene is first treated with isopropylbenzene in the presence of AlCl3 to form the intermediate. This intermediate is then acylated using acetyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-fluoro-1-[4-(propan-2-yl)phenyl]ethanoic acid.
Reduction: Formation of 2-fluoro-1-[4-(propan-2-yl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in chemical reactions.
Biology: Investigated for its potential as a bioactive compound. Studies have shown that fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Medicine: Explored for its potential use in drug development. Fluorinated compounds are known to improve the pharmacokinetic properties of drugs, including increased bioavailability and metabolic resistance.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific characteristics.
作用机制
The mechanism of action of 2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The isopropyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
2-fluoroacetophenone: Lacks the isopropyl group, resulting in different steric and electronic properties.
1-[4-(propan-2-yl)phenyl]ethan-1-one: Lacks the fluorine atom, affecting its reactivity and biological activity.
4-fluoro-1-[4-(propan-2-yl)phenyl]butan-1-one: Contains an additional carbon in the alkyl chain, altering its physical and chemical properties.
Uniqueness
2-fluoro-1-[4-(propan-2-yl)phenyl]ethan-1-one is unique due to the presence of both the fluorine atom and the isopropyl group. This combination imparts distinct steric and electronic effects, making it a valuable compound for various applications. The fluorine atom enhances its reactivity and biological activity, while the isopropyl group provides steric hindrance, affecting its binding affinity and selectivity.
属性
分子式 |
C11H13FO |
|---|---|
分子量 |
180.22 g/mol |
IUPAC 名称 |
2-fluoro-1-(4-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H13FO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8H,7H2,1-2H3 |
InChI 键 |
CFDXFPKNMDZVLZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


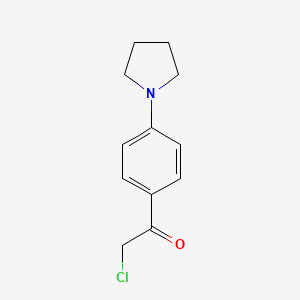


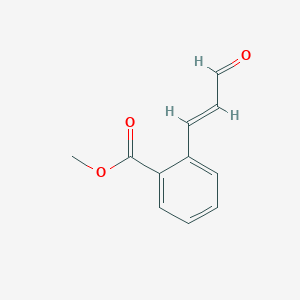



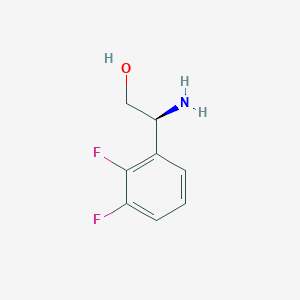
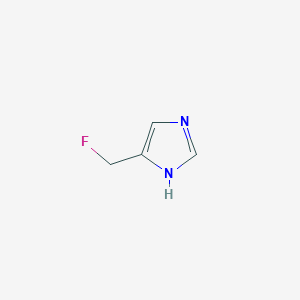

![8-Methyl-N-(prop-2-yn-1-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13614555.png)
